molecular formula C10H11FOS B15327890 4-((2-Fluorophenyl)thio)butan-2-one

4-((2-Fluorophenyl)thio)butan-2-one

Cat. No.: B15327890
M. Wt: 198.26 g/mol
InChI Key: CCULHHWOXLTHRL-UHFFFAOYSA-N
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Description

4-((2-Fluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11FOS It is a derivative of butanone, where a fluorophenylthio group is attached to the second carbon of the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Fluorophenyl)thio)butan-2-one typically involves the nucleophilic substitution reaction of 2-fluorothiophenol with a suitable butanone derivative. One common method involves the reaction of 2-fluorothiophenol with 4-chlorobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butanone derivatives.

Scientific Research Applications

4-((2-Fluorophenyl)thio)butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The fluorophenylthio group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Fluorophenyl)thio)butan-2-one
  • 4-((3-Fluorophenyl)thio)butan-2-one
  • 4-((2-Chlorophenyl)thio)butan-2-one

Uniqueness

4-((2-Fluorophenyl)thio)butan-2-one is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

4-(2-fluorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11FOS/c1-8(12)6-7-13-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3

InChI Key

CCULHHWOXLTHRL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=CC=CC=C1F

Origin of Product

United States

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